molecular formula C21H18ClIS B14177315 4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl CAS No. 918645-12-2

4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl

Cat. No.: B14177315
CAS No.: 918645-12-2
M. Wt: 464.8 g/mol
InChI Key: OTNZAJORELAAGU-UHFFFAOYSA-N
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Description

4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl is a complex organic compound characterized by the presence of chloro, iodo, and sulfanyl functional groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of the chloro and iodo groups can be achieved through halogenation reactions, while the sulfanyl group is introduced via thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and thiolation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodo group can be reduced to a hydrogen atom, forming a simpler biphenyl derivative.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the iodo group results in a hydrogen-substituted biphenyl.

Scientific Research Applications

4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl involves interactions with molecular targets such as enzymes or receptors. The presence of halogen and sulfur atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

CAS No.

918645-12-2

Molecular Formula

C21H18ClIS

Molecular Weight

464.8 g/mol

IUPAC Name

2-chloro-1-(3-iodopropyl)-4-(4-phenylphenyl)sulfanylbenzene

InChI

InChI=1S/C21H18ClIS/c22-21-15-20(13-10-18(21)7-4-14-23)24-19-11-8-17(9-12-19)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2

InChI Key

OTNZAJORELAAGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC(=C(C=C3)CCCI)Cl

Origin of Product

United States

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